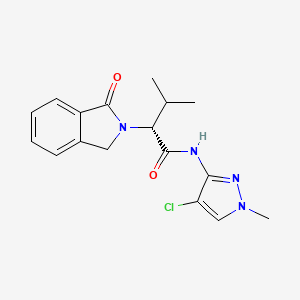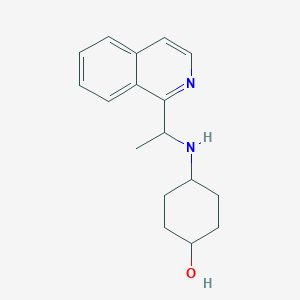![molecular formula C16H21NO B7345162 1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7345162.png)
1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol, also known as BI-1, is a small molecule that has been shown to have potential therapeutic effects in various diseases.
Wirkmechanismus
The exact mechanism of action of 1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol is not fully understood, but it is believed to involve the regulation of calcium homeostasis and mitochondrial function. This compound has been shown to interact with the inositol 1,4,5-trisphosphate receptor (IP3R) and the voltage-dependent anion channel (VDAC) in the mitochondria, leading to the inhibition of calcium release and the prevention of mitochondrial permeability transition pore (mPTP) opening. This, in turn, leads to the prevention of cell death and the promotion of cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of calcium homeostasis, the prevention of mitochondrial dysfunction, the inhibition of apoptosis, and the promotion of cell survival. In animal models, this compound has been shown to improve cognitive function, reduce cardiac hypertrophy, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol in lab experiments is its small size and ease of synthesis, which makes it a convenient molecule to work with. However, one limitation is its low yield, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for 1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol research, including the development of more efficient synthesis methods to increase yield, the investigation of its potential therapeutic effects in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of this compound derivatives with improved potency and selectivity could lead to the development of more effective drugs for the treatment of various diseases.
In conclusion, this compound is a small molecule with potential therapeutic effects in various diseases. Its mechanism of action involves the regulation of calcium homeostasis and mitochondrial function, and it has been shown to have various biochemical and physiological effects. While there are limitations to working with this compound, its potential as a therapeutic agent and the many future directions for research make it an exciting area of study in the field of biomedical research.
Synthesemethoden
The synthesis of 1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol involves several steps, including the preparation of the bicyclic amine, the protection of the amine with a Boc group, the coupling of the protected amine with the indenol, and the deprotection of the Boc group. The final product is obtained through column chromatography and recrystallization. The yield of this compound is typically around 20-30%.
Wissenschaftliche Forschungsanwendungen
1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol has been extensively studied for its potential therapeutic effects in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, this compound has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, this compound has been shown to protect against ischemia-reperfusion injury and reduce cardiac hypertrophy in animal models. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Eigenschaften
IUPAC Name |
1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-15-9-11-4-1-2-6-13(11)16(15)17-14-8-10-5-3-7-12(10)14/h1-2,4,6,10,12,14-18H,3,5,7-9H2/t10-,12-,14?,15?,16?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJXHDHJWBHWJZ-GRJZRLDGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC([C@H]2C1)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3,5-dimethylpyridine-2-carboxamide](/img/structure/B7345093.png)
![N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide](/img/structure/B7345099.png)
![3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole](/img/structure/B7345116.png)
![N-[(4S)-6-bromo-3,4-dihydro-2H-chromen-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7345118.png)
![N-[[(1R,2R,4S)-4-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-hydroxycyclopentyl]methyl]-3,3-difluoro-1-methylcyclobutane-1-carboxamide](/img/structure/B7345126.png)
![3-(2-bromo-4-fluorophenyl)-5-[(2S,3R)-2-ethenyloxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7345127.png)

![tert-butyl 3-[4-[1-[[(2S)-1-hydroxypropan-2-yl]amino]ethyl]triazol-1-yl]azetidine-1-carboxylate](/img/structure/B7345139.png)
![5-[5-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1,2,4-oxadiazol-3-yl]-3-methyl-6-oxo-1H-pyridine-2-carboxylic acid](/img/structure/B7345143.png)
![tert-butyl 7-[[(3R)-oxan-3-yl]amino]spiro[6,7-dihydropyrrolo[1,2-b][1,2,4]triazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B7345151.png)
![[4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B7345155.png)
![(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol](/img/structure/B7345179.png)
![1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7345182.png)